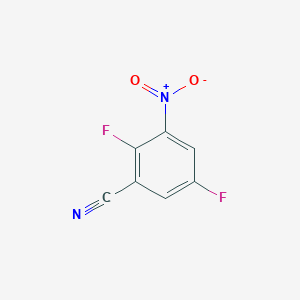

2,5-Difluoro-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2F2N2O2 |

|---|---|

Molecular Weight |

184.10 g/mol |

IUPAC Name |

2,5-difluoro-3-nitrobenzonitrile |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H |

InChI Key |

ZOQRYENSXINAFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity in Difluoronitrobenzonitrile Systems

Nucleophilic Aromatic Substitution (SNAr) Pathways of Difluoronitrobenzonitriles

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for appropriately substituted aromatic compounds. This process involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For difluoronitrobenzonitriles, the SNAr mechanism is particularly relevant due to the electronic properties of the substituents.

Role of Fluorine as a Leaving Group in SNAr Processes

In the context of SNAr reactions, fluorine is an excellent leaving group. csbsju.edu This is contrary to its behavior in SN1 and SN2 reactions, where it is considered a poor leaving group due to the strength of the carbon-fluorine bond. reddit.compreply.com The effectiveness of fluorine as a leaving group in SNAr is attributed to its high electronegativity. reddit.comstackexchange.com This property helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. stackexchange.com The rate-determining step in most SNAr reactions is the initial addition of the nucleophile to the aromatic ring, a step that is accelerated by the strong inductive electron-withdrawing effect of fluorine. stackexchange.com This effect increases the electrophilicity of the carbon atom attached to the fluorine, making it more susceptible to nucleophilic attack. reddit.com The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com

Activating and Directing Effects of Nitro and Nitrile Substituents on Aromatic Rings

The nitro (NO₂) and nitrile (CN) groups are powerful electron-withdrawing groups, and their presence on the aromatic ring is crucial for activating it towards nucleophilic attack. wikipedia.org These groups deactivate the ring for electrophilic aromatic substitution but activate it for SNAr by reducing the electron density of the ring. wikipedia.orglibretexts.org This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org This positioning allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer complex onto the electron-withdrawing group through resonance. csbsju.eduwikipedia.org In 2,5-Difluoro-3-nitrobenzonitrile, the nitro group is ortho to one fluorine atom and meta to the other, while the nitrile group is meta to one fluorine and para to the other. This substitution pattern significantly influences which fluorine atom is more readily displaced.

Regiochemical and Stereochemical Control in SNAr Reactions of Difluoronitrobenzonitriles

The regioselectivity of SNAr reactions on polysubstituted benzenes like this compound is determined by the combined electronic effects of the substituents. The nucleophile will preferentially attack the carbon atom that is most electron-deficient and where the resulting negative charge in the Meisenheimer complex is best stabilized. Quantum chemistry methods are often employed to predict the regioselectivity of these reactions. researchgate.net In the case of 2,4-difluoronitrobenzene, a related compound, reactions with various nucleophiles have demonstrated that the regioselectivity can be influenced by the solvent, with nonpolar solvents sometimes favoring ortho-substitution. researchgate.net For this compound, the relative activating and directing effects of the nitro and nitrile groups, in conjunction with the positions of the fluorine atoms, will dictate the site of nucleophilic attack. Stereochemical control in SNAr reactions is generally not a factor as the reaction proceeds through a planar intermediate.

Electrophilic Aromatic Substitution (EAS) Considerations in the Context of Strong Deactivating Groups

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, but it is significantly hindered in the presence of strong deactivating groups like the nitro and nitrile groups found in this compound. wikipedia.orgmasterorganicchemistry.com These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orglibretexts.org

Substituents are classified as either activating or deactivating based on their effect on the rate of electrophilic aromatic substitution compared to benzene (B151609). Activating groups increase the reaction rate, while deactivating groups decrease it. masterorganicchemistry.com The nitro and nitrile groups are potent deactivating groups. oneonta.edu Furthermore, these groups are meta-directing for electrophilic substitution, meaning they direct incoming electrophiles to the meta position. wikipedia.org However, in a molecule as deactivated as this compound, forcing an electrophilic substitution would require harsh reaction conditions, and the substitution pattern would be influenced by the combined directing effects of all substituents. wikipedia.org

Transformational Chemistry of the Nitrile Functionality in this compound

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to synthesize a range of other functional groups, thereby increasing the synthetic utility of the parent molecule.

One of the most common reactions of nitriles is their reduction to primary amines (R-CH₂NH₂). imperial.ac.uk This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk It is important to select a reducing agent that does not also reduce the nitro group if selective transformation is desired.

Reduction and Other Functional Group Interconversions of the Nitro Group in Aromatic Systems

The nitro group (NO₂) is another functional group in this compound that can be readily transformed into other functionalities, most notably an amino group (NH₂). The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis. wikipedia.org

A variety of reagents can be employed for this reduction, offering different levels of selectivity. wikipedia.org For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method. wikipedia.orgyoutube.com However, care must be taken as these conditions can also reduce a nitrile group. reddit.com For selective reduction of the nitro group in the presence of a nitrile, reagents such as tin(II) chloride (SnCl₂) in an acidic medium are often effective. stackexchange.com Other methods include the use of iron metal in acidic solution or sodium hydrosulfite. wikipedia.org The choice of reducing agent is critical to avoid unwanted side reactions with the other functional groups present on the aromatic ring. niscpr.res.in Beyond reduction to amines, nitro groups can also be converted to other functional groups such as hydroxylamines or oximes under specific reaction conditions. wikipedia.org

Influence of Fluorine Substitution Pattern on Aromatic Ring Reactivity and Selectivity

The strategic placement of fluorine atoms on a nitrobenzonitrile ring profoundly influences the molecule's reactivity and the regioselectivity of its reactions. This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which significantly impacts the electron density distribution within the aromatic system. stackexchange.comlibretexts.org This effect is a key determinant in the molecule's susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for such electron-deficient aromatic compounds. msu.edu

In the context of difluoronitrobenzonitrile systems, the positions of the two fluorine atoms relative to the nitro and cyano groups are critical. Both the nitro (-NO2) and cyano (-CN) groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic attack. libretexts.orglibretexts.org The additional presence of fluorine atoms further enhances this activation.

The reactivity of the aromatic ring in this compound is a direct consequence of the interplay between the electronic effects of its substituents. The nitro and cyano groups strongly deactivate the ring, making it electron-poor. This electron deficiency is further intensified by the two fluorine atoms through their potent inductive electron withdrawal. libretexts.org Consequently, the aromatic ring in this compound is highly activated towards nucleophilic aromatic substitution.

The substitution pattern in this compound dictates the selectivity of nucleophilic attack. The positions ortho and para to the strongly activating nitro group are the most likely sites for substitution. In this specific isomer, the C2 and C5 positions, where the fluorine atoms are located, are ortho and para to the nitro group at C3, respectively. This arrangement makes both fluorine atoms susceptible to displacement by a nucleophile.

The table below summarizes the key substituents in this compound and their electronic effects, which collectively influence the ring's reactivity.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Nitro | 3 | Strong electron-withdrawing (resonance and inductive) | Strong activation for nucleophilic substitution |

| Cyano | 1 | Strong electron-withdrawing (resonance and inductive) | Strong activation for nucleophilic substitution |

| Fluorine | 2 | Strong electron-withdrawing (inductive) | Activation for nucleophilic substitution |

| Fluorine | 5 | Strong electron-withdrawing (inductive) | Activation for nucleophilic substitution |

Research into the reactivity of similarly substituted aromatic compounds provides further insight. For instance, studies on 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with various nucleophiles have demonstrated that the selectivity of nitro group versus fluorine displacement is dependent on the nucleophile's basicity and the reaction temperature. sci-hub.se This suggests that in this compound, the preference for substitution at the C2 or C5 position could also be tuned by carefully selecting the reaction parameters.

Derivatization and Molecular Design of 2,5 Difluoro 3 Nitrobenzonitrile Analogues

Synthesis of Substituted Difluoronitrobenzonitrile Derivatives via Further Functionalization

The primary route for the functionalization of 2,5-difluoro-3-nitrobenzonitrile is through nucleophilic aromatic substitution (SNAr). In this reaction, the aromatic ring, which is rendered electron-deficient by the potent electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, is susceptible to attack by nucleophiles. libretexts.org The fluorine atoms serve as excellent leaving groups in this context.

The SNAr mechanism involves two main steps: the nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. The presence of the nitro group, particularly ortho or para to the leaving group, is crucial as it effectively stabilizes the negative charge of the intermediate through resonance, thereby facilitating the reaction. libretexts.orglibretexts.org

A variety of nucleophiles can be employed to create a diverse library of derivatives. Common nucleophiles include alkoxides (to form ethers), amines (to form secondary or tertiary amines), and thiols (to form thioethers). The regioselectivity of the substitution—that is, which of the two fluorine atoms is replaced—can be influenced by the reaction conditions and the steric and electronic nature of the incoming nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Difluoro-Aromatic Systems

| Starting Material | Nucleophile | Product | Reaction Type |

| 2,4-Difluoronitrobenzene | Morpholine | 2-(Morpholino)-4-fluoronitrobenzene | SNAr |

| 2,4-Difluoronitrobenzene | Morpholine (excess) | 2,4-Dimorpholinonitrobenzene | Di-substitution SNAr |

| 2,4,6-Trinitrochlorobenzene | Sodium Hydroxide | 2,4,6-Trinitrophenol | SNAr |

This table presents reactions on analogous compounds that illustrate the principles of SNAr applicable to this compound.

Strategies for Functional Group Interconversions for Structural Diversification

Functional group interconversion (FGI) is a powerful tool for expanding the structural diversity of derivatives synthesized from this compound. These transformations allow for the modification of the existing nitro and nitrile groups, as well as any newly introduced functional groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, such as iron powder in the presence of an acid (e.g., acetic acid) or through catalytic hydrogenation. The resulting aniline (B41778) derivative is a key intermediate that opens up a vast array of subsequent chemical transformations. For example, the newly formed amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. Furthermore, it can undergo diazotization to form a diazonium salt, which is a highly versatile intermediate that can be converted into a wide range of substituents, including halides, hydroxyl, and cyano groups. libretexts.org

Transformation of the Nitrile Group: The nitrile group is also amenable to several important interconversions. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH). For instance, the related compound 2,5-difluoro-4-nitrobenzonitrile (B1428606) can be converted to 2,5-difluoro-4-nitrobenzoic acid by heating with aqueous sodium hydroxide. chemicalbook.com This carboxylic acid can then serve as a handle for forming esters, amides, or other acid derivatives. Alternatively, the nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride.

Table 2: Key Functional Group Interconversions for this compound Derivatives

| Functional Group | Transformation | Reagents | New Functional Group |

| Nitro (-NO₂) | Reduction | Fe/AcOH or H₂, Pd/C | Amine (-NH₂) |

| Amine (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium Salt (-N₂⁺Cl⁻) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

Design Principles for Modulating Reactivity and Selectivity in Derived Chemical Entities

The rational design of analogues derived from this compound is guided by principles aimed at fine-tuning their chemical and biological properties. By strategically modifying the substituents on the aromatic ring, it is possible to modulate factors such as reactivity, selectivity, and biological activity. scholarsresearchlibrary.comresearchgate.net

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic landscape of the molecule. For example, in the design of biologically active compounds, substituting one of the fluorine atoms with an amino or alkoxy group (EDGs) increases the electron density of the ring, which can influence binding interactions with protein targets. Conversely, retaining or adding further EWGs can enhance electrophilicity or affect the pKa of other functional groups.

Steric Hindrance: The size and shape of the introduced substituents play a crucial role in determining molecular conformation and selectivity. Bulky groups can be used to sterically block certain reaction sites, thereby directing subsequent reactions to other positions. In medicinal chemistry, steric factors are critical for achieving a precise fit within a biological target's binding pocket, which can lead to enhanced potency and selectivity. nih.gov

Bioisosteric Replacement: A common design strategy involves bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties. For instance, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidic character while potentially improving metabolic stability or cell permeability. This approach is widely used in drug discovery to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.gov

Construction of Macrocyclic and Polycyclic Architectures Utilizing Difluoronitrobenzonitrile

The presence of two reactive fluorine atoms makes this compound an excellent building block for the synthesis of complex macrocyclic and polycyclic structures. These larger scaffolds are of significant interest in areas such as host-guest chemistry, materials science, and drug discovery.

Macrocyclization Reactions: Macrocycles can be constructed by reacting this compound with a linker molecule containing two nucleophilic centers (a dinucleophile). For example, a reaction with a long-chain diamine or diol would involve two sequential SNAr reactions. The first reaction would attach one end of the linker to the benzonitrile (B105546) ring, and the second, intramolecular reaction would close the ring to form the macrocycle. To favor the formation of the desired macrocycle over polymerization, these reactions are typically performed under high-dilution conditions. The formation of macrocycles has been observed in related systems, such as the Yamamoto polymerization of di-halogenated monomers, where cyclic oligomers can form as byproducts. researchgate.net

Polycyclic Architectures: Polycyclic systems can be assembled through intramolecular reactions on suitably derivatized this compound precursors. This strategy involves first substituting one of the fluorine atoms with a side chain that contains a nucleophilic group. In a subsequent step, this appended nucleophile can attack the remaining fluorine atom in an intramolecular SNAr reaction, leading to the formation of a new ring fused to the original benzonitrile core. This approach provides a powerful method for building novel and complex heterocyclic frameworks.

Spectroscopic and Structural Characterization Methodologies for 2,5 Difluoro 3 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,5-Difluoro-3-nitrobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable for its complete structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, revealing the electronic environment of the two aromatic protons. The substitution pattern on the benzene (B151609) ring dictates that these protons will be in distinct chemical environments and will exhibit spin-spin coupling to each other and to the adjacent fluorine atoms. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, as well as the two fluorine atoms. The proton ortho to the nitro group is expected to appear at a lower field (higher ppm) due to the strong deshielding effect of the nitro group. The other proton, situated between a fluorine atom and a hydrogen atom, will also have a characteristic chemical shift. The coupling constants (J values) between the protons and with the fluorine atoms would provide critical information for assigning the specific proton signals to their positions on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (Note: Actual experimental data is required for definitive assignments and values.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | Downfield region | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-6 | Upfield relative to H-4 | Doublet of doublets (dd) | J(H-F), J(H-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Six distinct signals are expected for the six aromatic carbons, plus a signal for the carbon of the nitrile group. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbons bonded to the electronegative fluorine and nitro groups (C-2, C-5, and C-3) will exhibit characteristic downfield shifts. The carbon of the nitrile group (C≡N) will appear in the typical region for nitriles. Furthermore, the carbon signals will show splitting due to coupling with the fluorine atoms (¹J(C-F), ²J(C-F), etc.), which provides further confirmation of the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Actual experimental data is required for definitive assignments and values.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-CN) | ~115-120 | Singlet or Triplet |

| C-2 (C-F) | Downfield | Doublet |

| C-3 (C-NO₂) | Downfield | Doublet of doublets |

| C-4 | Mid-aromatic region | Doublet |

| C-5 (C-F) | Downfield | Doublet |

| C-6 | Upfield relative to substituted carbons | Doublet |

| C≡N | ~110-125 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for fluorinated organic compounds. thermofisher.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. Each fluorine signal will likely appear as a doublet of doublets due to coupling with the adjacent protons and the other fluorine atom. The magnitude of the fluorine-fluorine coupling constant (J(F-F)) can provide information about their relative positions on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Actual experimental data is required for definitive assignments and values.)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | Characteristic region for aryl fluorides | Doublet of doublets (dd) | J(F-H), J(F-F) |

| F-5 | Characteristic region for aryl fluorides | Doublet of doublets (dd) | J(F-H), J(F-F) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, characteristic vibrational frequencies will confirm the presence of the nitrile, nitro, and fluoro groups, as well as the aromatic ring.

The FT-IR spectrum is expected to show strong absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2220-2240 cm⁻¹. The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch (around 1530-1560 cm⁻¹) and a symmetric stretch (around 1345-1385 cm⁻¹). The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric vibrations of the aromatic ring and the C≡N and C-F bonds are expected to give rise to distinct Raman signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂), the cyano group (CN), and potentially fluorine atoms or a neutral molecule like HF. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

The unambiguous identification of this compound requires distinguishing it from its other possible isomers, such as 2,4-Difluoro-3-nitrobenzonitrile or 2,6-Difluoro-3-nitrobenzonitrile (B139258). Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for this purpose. These experiments establish correlations between protons and carbons, providing definitive evidence of the connectivity of the atoms in the molecule and confirming the specific substitution pattern.

Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for assessing the purity of the compound. These hyphenated techniques separate the compound from any impurities before it enters the mass spectrometer, allowing for the identification of both the target compound and any minor components in the sample.

Computational Chemistry and Theoretical Modeling of 2,5 Difluoro 3 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 2,5-Difluoro-3-nitrobenzonitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), provide a balance between computational cost and accuracy for molecules of this size. nih.gov These calculations reveal the distribution of electrons within the molecule, bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and stability. The molecular formula for this compound is C7H2F2N2O2, and it has a molar mass of 184.1 g/mol . chembk.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential using a color spectrum. Typically, red and yellow areas indicate negative potential, highlighting regions with high electron density that are susceptible to electrophilic attack. researchgate.net Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net Green areas signify neutral or near-zero potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the nitrile group's nitrogen atom, making them sites for electrophilic interaction. bhu.ac.in Conversely, positive potential would be expected around the hydrogen atoms of the benzene (B151609) ring. bhu.ac.in This analysis of charge distribution is invaluable for understanding intermolecular interactions and chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates high reactivity and ease of electronic excitation. mdpi.com For this compound, the electron-withdrawing nature of the fluoro, nitro, and nitrile groups would significantly influence the energies of the HOMO and LUMO. Computational methods are used to calculate these energies and the resulting gap, providing quantitative measures of the molecule's reactivity. beilstein-journals.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and electronic excitability. |

Mechanistic Insights and Reaction Pathway Elucidation via Theoretical Approaches

Theoretical approaches, such as Molecular Electron Density Theory (MEDT), are instrumental in elucidating reaction mechanisms and predicting the feasibility of different reaction pathways. rsc.org For a molecule like this compound, which can participate in various reactions such as nucleophilic aromatic substitution or cycloadditions, theoretical calculations can map out the potential energy surface of a reaction. researchgate.netnih.gov This involves identifying transition states, intermediates, and products, and calculating their relative energies. nih.gov By determining the activation energies for different pathways, chemists can predict which reaction is more likely to occur under specific conditions. nih.gov For instance, in a cycloaddition reaction, computational studies can help determine the regioselectivity and stereoselectivity by comparing the activation barriers of the possible reaction channels. rsc.org These theoretical insights are crucial for designing synthetic routes and understanding the underlying principles of the molecule's reactivity.

Conformational Analysis and Energy Landscapes of Difluoronitrobenzonitrile Structures

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org For this compound, while the benzene ring is largely planar, rotation of the nitro group relative to the ring can lead to different conformers. Theoretical calculations can determine the potential energy surface associated with this rotation, identifying the most stable conformer (the one with the lowest energy) and the energy barriers between different conformers. rsc.org This information is important as the conformation of a molecule can significantly affect its physical and chemical properties. Computational methods can provide a detailed energy landscape, showing all possible low-energy conformations and the pathways for interconversion between them.

Prediction and Validation of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Vibrational frequencies calculated from the optimized geometry can be correlated with the peaks in the experimental IR and Raman spectra, aiding in the assignment of vibrational modes. Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data. rsc.org Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. The agreement between calculated and experimental spectra serves as a powerful validation of the computational model and the understanding of the molecule's structure and properties.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-nitrobenzonitrile |

Applications As Advanced Chemical Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules and Fine Chemicals

2,5-Difluoro-3-nitrobenzonitrile serves as a crucial starting material in the multi-step synthesis of a variety of complex organic molecules and fine chemicals. The strategic positioning of its functional groups allows for selective reactions, enabling chemists to build intricate molecular frameworks. While detailed research findings on specific complex molecules derived from this particular isomer are still emerging in publicly accessible literature, the reactivity of closely related difluoronitrobenzoate isomers provides insight into its potential synthetic pathways. For instance, related compounds are key intermediates in the synthesis of certain pharmaceuticals, including anti-cancer agents, where the fluorine and nitro groups enhance biological activity.

The presence of the nitrile group offers a versatile handle for transformation into other functional groups such as amines, carboxylic acids, or amides, which are fundamental components of many biologically active compounds and fine chemicals. The fluorine atoms can modulate the electronic properties and lipophilicity of the final molecules, which is a critical aspect in drug design and the development of specialized chemicals.

Utility in the Formation of Diverse Heterocyclic Scaffolds and Architectures

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. The reactivity of the nitrile and nitro groups, combined with the influence of the fluorine atoms, facilitates the construction of various ring systems.

Research on analogous compounds demonstrates the potential of this structural motif. For example, similar fluorinated nitrobenzonitriles are utilized in the synthesis of benzothiophene, pyrroloquinoline, and quinoline (B57606) derivatives. bldpharm.com The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles, while the nitro group can be reduced to an amine, which can then be incorporated into a heterocyclic ring. The fluorine atoms can influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers. The synthesis of complex heterocyclic systems like 1,2,3-triazoles and various oxadiazoles (B1248032) has been demonstrated with related difluoro-substituted benzamides, highlighting the synthetic potential of this class of compounds. mdpi.com

Contribution to Agrochemical Intermediate Synthesis and Derivative Development

The development of new and effective agrochemicals is critical for global food security. Fluorinated compounds, in particular, have a significant presence in modern herbicides and insecticides. This compound holds potential as a key intermediate in the synthesis of novel agrochemical derivatives.

The structural features of this compound are pertinent to the design of new active ingredients. For instance, isomers such as 2,6-difluoro-3-nitrobenzonitrile (B139258) are known to be used in the formulation of potent herbicides and insecticides. google.com The presence of the difluoro-nitrophenyl moiety is a common feature in a number of commercial pesticides. While specific agrochemicals derived directly from this compound are not widely documented in available literature, its structural similarity to known agrochemical precursors, such as those used in the synthesis of teflubenzuron, suggests its potential utility in this field. smolecule.com

Precursor for Specialty Materials and Functional Polymers with Tailored Properties

The demand for advanced materials with specific properties, such as thermal stability, chemical resistance, and unique electronic characteristics, is ever-growing. Fluorinated polymers and specialty materials often exhibit these desirable traits. This compound can serve as a monomer or a key building block in the synthesis of such materials.

The presence of multiple reactive sites allows for its incorporation into polymer chains or for its use in the creation of functional materials. For example, related difluoronitrobenzoate compounds are utilized in the production of specialty polymers and coatings that offer enhanced durability. google.com Furthermore, the electronic properties conferred by the fluorine and nitro groups make this and similar compounds candidates for the development of organic semiconductors and light-emitting materials. ossila.com The polymerization can proceed through reactions involving the nitrile group or through aromatic substitution reactions, offering a versatile approach to designing polymers with tailored properties.

Application as a Reference Standard in Advanced Analytical Chemistry Methodologies

The accuracy and reliability of analytical measurements are paramount in scientific research, quality control, and regulatory compliance. Chemical reference standards are essential for the validation of analytical methods and the quantification of analytes. This compound, due to its stable and well-defined chemical structure, has the potential to be used as a reference standard in various advanced analytical techniques.

While specific certified reference material data for this compound is not broadly published, related isomers are utilized as reference materials in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). ossila.com The development of robust analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the trace analysis of similar difluoronitrobenzene impurities in pharmaceutical products underscores the importance of having pure reference standards for such compounds. fishersci.fi As a distinct chemical entity, this compound can serve as a primary or secondary reference substance for the identification and quantification in complex matrices, aiding in impurity profiling and quality assurance of industrial products.

Emerging Research Directions and Future Outlook in Difluoronitrobenzonitrile Chemistry

Development of Novel Catalytic Strategies for Efficient Transformations

The strategic functionalization of 2,5-Difluoro-3-nitrobenzonitrile hinges on the development of selective and efficient catalytic methods. The electron-withdrawing nature of the nitro and cyano groups, combined with the presence of two fluorine atoms, activates the aromatic ring for certain transformations while deactivating it for others. Future research will likely focus on several key areas:

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a fundamental transformation. While traditional methods using stoichiometric reducing agents are available, the development of catalytic hydrogenation protocols using heterogeneous catalysts (e.g., supported palladium, platinum, or nickel) or homogeneous catalysts would offer a more sustainable and efficient route to 2,5-difluoro-3-aminobenzonitrile. The challenge will lie in achieving high chemoselectivity without affecting the nitrile group or causing hydrodefluorination.

Cross-Coupling Reactions: The carbon-fluorine bonds in this compound could potentially be activated for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of substituents at the 2- and 5-positions, leading to a diverse library of derivatives. The development of bespoke catalyst systems, likely based on palladium or nickel with specialized ligands, will be crucial to overcome the high bond strength of C-F bonds.

C-H Functionalization: Although challenging due to the electron-deficient nature of the ring, the regioselective catalytic C-H functionalization of the available positions would represent a highly atom-economical approach to new derivatives. Research into transition-metal-catalyzed C-H activation, using directing groups or exploiting the inherent reactivity of the substrate, could unlock novel synthetic pathways.

A summary of potential catalytic transformations and the expected catalyst systems is presented in the table below.

| Transformation | Potential Catalyst Systems | Target Product Class |

| Selective Nitro Reduction | Heterogeneous: Pd/C, PtO₂, Raney NiHomogeneous: Fe, SnCl₂ with catalytic acid/base | Anilines |

| Nucleophilic Aromatic Substitution (SNAr) | Phase-transfer catalysts, organocatalysts | Ethers, amines, thioethers |

| Cross-Coupling (e.g., Suzuki) | Palladium or Nickel complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Biaryls, substituted arenes |

| C-H Activation/Functionalization | Rhodium, Iridium, or Palladium catalysts with directing groups | Functionalized benzonitriles |

Sustainable Synthesis Approaches and Green Chemistry Principles in Fluorinated Aromatics

The synthesis of fluorinated aromatics often involves harsh reagents and conditions. Future research on this compound will undoubtedly be guided by the principles of green chemistry to develop more environmentally benign synthetic routes.

Key areas of focus will include:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids will be a priority. For instance, nucleophilic aromatic substitution reactions to displace one of the fluorine atoms could potentially be carried out in aqueous media using phase-transfer catalysis.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasonication could accelerate reaction rates and reduce energy consumption compared to conventional heating. These techniques have shown promise in the synthesis of other fluorinated compounds.

Atom Economy: Developing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This can be achieved through the use of catalytic reactions and by designing syntheses that avoid the use of protecting groups.

Renewable Feedstocks: While the synthesis of complex fluorinated aromatics from renewable feedstocks is a long-term goal, research into the use of bio-based starting materials for the synthesis of precursors to this compound could be a future direction.

The table below outlines some green chemistry principles and their potential application in the synthesis and transformation of this compound.

| Green Chemistry Principle | Application to this compound Chemistry |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Utilizing catalytic reactions over stoichiometric ones. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or supercritical fluids. |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy input. |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the aromatic ring. |

| Reduce Derivatives | Avoiding the use of protecting groups through selective catalysis. |

| Catalysis | Developing highly active and selective catalysts for transformations. |

| Design for Degradation | Incorporating functional groups that promote environmental degradation after use. |

| Real-time analysis for Pollution Prevention | Implementing in-situ reaction monitoring to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions or fires. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of fine chemicals, particularly those involving hazardous reagents or exothermic reactions like nitration, can benefit significantly from the adoption of flow chemistry and automated synthesis platforms. For a compound like this compound, these technologies offer several advantages:

Enhanced Safety: Nitration reactions are often highly exothermic and can be dangerous to perform on a large scale in batch reactors. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent heat dissipation, minimizing the risk of thermal runaways.

Improved Reproducibility and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and product quality.

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch process.

Automation and High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for a given transformation of this compound. This can significantly accelerate the discovery of new reactions and the optimization of existing ones. The integration of online analytical techniques, such as HPLC or mass spectrometry, can provide real-time feedback for process optimization.

The table below compares batch and flow synthesis for the potential production of this compound.

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk for exothermic reactions (e.g., nitration) | Inherently safer due to small reaction volumes and efficient heat transfer. |

| Process Control | More challenging to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Scalability | Often requires re-optimization at each scale. | More straightforward scale-up by extending run time or numbering up. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

| Integration | Difficult to integrate multiple reaction steps. | Can be integrated into multi-step continuous processes. |

| Reagent Handling | Large quantities of hazardous reagents handled at once. | Small quantities of reagents are continuously fed into the reactor. |

Computational Design and Optimization of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. For this compound, computational studies can provide valuable insights and guide experimental work.

Future research in this area could involve:

Reactivity Prediction: DFT calculations can be used to determine the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential of this compound. This information can be used to predict the most likely sites for nucleophilic and electrophilic attack, as well as the regioselectivity of various reactions.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the reaction mechanisms of potential transformations. By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the reaction pathways and identify the rate-determining steps. This knowledge can then be used to optimize reaction conditions.

Design of Novel Derivatives: In silico design can be used to predict the properties of novel derivatives of this compound. For example, by systematically varying the substituents on the aromatic ring, it is possible to computationally screen for molecules with desired electronic, optical, or biological properties before committing to their synthesis in the laboratory.

Catalyst Design: Computational methods can aid in the design of more efficient and selective catalysts for the transformation of this compound. By modeling the interaction of the substrate with different catalyst systems, it is possible to identify key structural features that lead to improved catalytic performance.

The following table summarizes key computational parameters and their significance in predicting the reactivity of this compound.

| Computational Parameter | Significance for Reactivity Prediction |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons and predict reactivity in pericyclic reactions. |

| Fukui Functions | Provide a more quantitative measure of the local reactivity at different atomic sites for nucleophilic, electrophilic, and radical attack. |

| Transition State Theory Calculations | Determine the activation energies of potential reaction pathways, allowing for the prediction of reaction kinetics and the most favorable mechanism. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, helping to rationalize its stability and reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.